molecular formula C22H23NO B3055021 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol CAS No. 6278-04-2

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B3055021
CAS No.: 6278-04-2
M. Wt: 317.4 g/mol
InChI Key: RJMSVDFLOXQKOO-UHFFFAOYSA-N
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Description

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol is a Betti base derivative, a class of compounds notable for their applications in coordination chemistry and synthetic organic chemistry. It is synthesized via a solvent-free, one-pot, three-component domino reaction involving naphthalen-2-ol, benzaldehyde, and piperidine derivatives . The crystal structure reveals a chair conformation of the piperidine ring and an intramolecular O–H···N hydrogen bond stabilizing the molecular geometry. The dihedral angle between the naphthalene and benzene rings is 75.8°, contributing to its stereochemical rigidity .

Properties

IUPAC Name

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-20-14-13-17-9-5-6-12-19(17)21(20)22(18-10-3-1-4-11-18)23-15-7-2-8-16-23/h1,3-6,9-14,22,24H,2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMSVDFLOXQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-04-2
Record name NSC35473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol typically involves the reaction of naphthalene derivatives with piperidine and phenylmethyl halides under specific conditions. One common method includes the Mannich reaction, where naphthol is reacted with formaldehyde and piperidine in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol involves its interaction with various molecular targets, including receptors and enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, affecting various physiological processes .

Comparison with Similar Compounds

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol

This analogue features a methyl group at the 3-position of the piperidine ring. However, the piperidine ring retains a chair conformation, and bond lengths remain consistent with the parent compound (C–C: 1.52–1.54 Å). The dihedral angle between aromatic systems (75.8°) matches the unsubstituted derivative, suggesting minimal conformational impact from methyl substitution .

1-(Piperidin-1-ylmethyl)naphthalen-2-ol (Mannich Base)

Synthesized via condensation of naphthalen-2-ol, formalin, and piperidine, this compound lacks the phenyl group at the benzylic position. The absence of the phenyl ring reduces steric hindrance and may enhance solubility in polar solvents. However, its biological activity against Candida albicans (MIC: 12.5 µg/mL) is inferior to phenyl-containing Betti bases, highlighting the phenyl group’s role in antimicrobial efficacy .

Compounds with Alternative Amine Substituents

1-[(Dibenzylamino)methyl]naphthalen-2-ol

Replacing piperidine with dibenzylamine introduces bulkier substituents, increasing molecular weight (353.46 g/mol vs. 333.44 g/mol for the parent compound). The dibenzyl groups enhance lipophilicity (calculated LogP: 5.2 vs. 3.8), which may improve membrane permeability but reduce aqueous solubility .

3-(Hydroxymethyl)-1-(morpholin-4-ylmethyl)naphthalen-2-yl acetate

This morpholine-containing Mannich base exhibits higher antifungal activity (MIC: 6.25 µg/mL against Aspergillus niger) compared to piperidine analogues, likely due to morpholine’s oxygen atom facilitating hydrogen bonding with microbial targets .

Schiff Base and Azo Derivatives

1-{(E)-Benzylideneaminomethyl}naphthalen-2-ol (Schiff Base)

The Schiff base derivative shows a redshifted UV-Vis absorption (λmax: 425 nm) compared to the parent Betti base (λmax: 320 nm), attributed to extended conjugation. Electrochemical studies reveal a lower HOMO-LUMO gap (3.2 eV vs. 4.1 eV), suggesting enhanced electron-transfer capacity .

Heterocyclic Azo Dyes Derived from Betti Bases

Azo derivatives exhibit strong antimicrobial activity (MIC: 8–16 µg/mL against Staphylococcus aureus).

Key Observations :

  • Piperidine vs. Morpholine : Morpholine derivatives exhibit superior antifungal activity due to hydrogen-bonding capability.
  • Phenyl Group Impact : The phenyl group in Betti bases enhances rigidity and antimicrobial potency.
  • Conjugation Effects : Schiff bases and azo dyes show improved electronic properties but require structural trade-offs (e.g., reduced stability).

Computational and Experimental Validation

  • Antioxidant Activity: The Petasis-derived analogue 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol shows high antioxidant activity (IC₅₀: 18 µM), supported by DFT calculations (B3LYP/6-311G++(d,p)) correlating with experimental ESR data .
  • Crystal Packing : Unlike Schiff base polymorphs (e.g., TPE-Nap), Betti bases lack significant π-π stacking due to steric hindrance from the phenyl group, reducing fluorescence properties .

Biological Activity

1-[Phenyl(piperidin-1-yl)methyl]naphthalen-2-ol, also known as compound ID 6028-6686, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a naphthalene core, a piperidine ring, and a phenyl group, suggesting a variety of possible interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Basic Information

  • Molecular Formula : C22H23NO
  • Molecular Weight : 317.43 g/mol
  • LogP : 5.214
  • Polar Surface Area : 19.2685 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

Table of Chemical Characteristics

PropertyValue
Compound ID6028-6686
Molecular Weight317.43 g/mol
LogP5.214
Polar Surface Area19.2685 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentrations (MIC) for these activities range from 15.625 to 125 μM, demonstrating effective bactericidal properties .

Anticancer Potential

Research has also highlighted the potential anticancer activities of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This suggests that further exploration of this compound could yield insights into its efficacy as a neuroactive agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The compounds were tested using the agar disc-diffusion method, revealing significant inhibition zones against S. aureus and E. coli .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of various naphthalene derivatives were assessed against different cancer cell lines. The results indicated that certain modifications to the naphthalene structure enhanced cytotoxicity and apoptosis induction, suggesting that the presence of the piperidine ring may play a critical role in enhancing biological activity .

Q & A

Q. What are the optimized synthetic routes for 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via a one-pot condensation of benzaldehyde, naphthalen-2-ol, and 3-methylpiperidine under reflux in ethanol. Key parameters include maintaining a temperature of 100°C for 10–12 hours and slow evaporation of dichloromethane for crystallization . To optimize yield, variables such as solvent polarity (e.g., switching to toluene for azeotropic water removal), catalyst loading (e.g., Lewis acids like ZnCl₂), and stoichiometric ratios (e.g., excess aldehyde) should be systematically tested.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography (using SHELX software ) confirms the molecular structure, revealing bond lengths (e.g., C–C = 1.48–1.52 Å), dihedral angles (e.g., 78.17° between naphthyl and phenyl rings), and intramolecular hydrogen bonds (O–H⋯N, ~2.02 Å) .
  • FT-IR identifies functional groups: O–H stretches (~3485 cm⁻¹), aromatic C–H (~3051 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • Elemental analysis validates purity (e.g., C: 77.01% observed vs. 77.84% calculated) .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, P95 respirators for particulates, and full-body protective clothing to prevent skin contact .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, and avoid release into waterways due to potential aquatic toxicity .

Q. How can preliminary biological activity screenings be designed for this compound?

Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 1–100 μM. Compare selectivity indices (IC₅₀ ratios) to reference agents like doxorubicin. Antimicrobial activity can be tested via disk diffusion against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s electronic structure or reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electrostatic potential surfaces, HOMO-LUMO gaps (~4.5 eV), and Mulliken charges to identify nucleophilic/electrophilic sites . Validate against experimental UV-Vis (λmax ~270 nm) and IR data to confirm tautomeric forms or hydrogen-bonding networks.

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, LogP)?

  • Solubility : Use shake-flask methods with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, ethanol).
  • LogP : Employ reverse-phase HPLC (C18 column) with a calibrated octanol-water partition coefficient protocol .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>179°C) and identify degradation products via GC-MS .

Q. How can reaction byproducts or stereochemical impurities be minimized during synthesis?

  • Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if asymmetric synthesis is attempted.
  • Mechanochemical grinding reduces solvent use and enhances regioselectivity.
  • In situ monitoring (e.g., Raman spectroscopy) detects intermediates like Schiff bases, enabling real-time optimization .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Target receptors like estrogen receptors (PDB ID: 3ERT) or GLP-1 (Patent EP2024 ) to predict binding affinities.
  • Kinetic studies : Measure enzyme inhibition (e.g., CYP450 isoforms) using fluorogenic substrates.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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